2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
Overview
Description
2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.19296297 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential in Gastrointestinal Motility Enhancement
A study focusing on benzamide derivatives, including compounds with a structure related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, explored their efficacy as selective serotonin 4 receptor agonists. These compounds, particularly those incorporating benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have shown promise in accelerating gastric emptying and increasing the frequency of defecation. This suggests potential applications in developing novel prokinetic agents effective for both upper and lower gastrointestinal tract issues, with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (S. Sonda et al., 2004).
Advances in Molecular Synthesis
Research into the synthesis of piperidines and related heterocyclic compounds from acetylenic sulfones with beta and gamma-chloroamines demonstrated a convenient route to these structures, offering a foundation for further chemical innovations. This process, involving conjugate additions and intramolecular acylation, has implications for the synthesis of complex molecules, potentially including those similar to this compound, for various pharmaceutical applications (Thomas G. Back & K. Nakajima, 2000).
Inhibitory Effects on Membrane-bound Phospholipase A2
Compounds structurally related to this compound have been evaluated as inhibitors of membrane-bound phospholipase A2, showing significant potency. This activity suggests therapeutic potential in reducing myocardial infarction size and addressing cardiovascular diseases, highlighting the compound's relevance in the development of new cardiovascular drugs (H. Oinuma et al., 1991).
Application in Antidepressant Development
The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to this compound, was thoroughly investigated, revealing insights into its pharmacokinetic properties. Understanding the metabolic pathways of such compounds is crucial for the development of effective and safe antidepressant medications (Mette G. Hvenegaard et al., 2012).
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24(29(27,28)19-11-4-2-5-12-19)21-14-7-6-13-20(21)22(26)23-15-10-18-25-16-8-3-9-17-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRAMJGUNEHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCCCN2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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